molecular formula C8H11ClF2N2O B13584127 1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanaminehydrochloride

1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanaminehydrochloride

Cat. No.: B13584127
M. Wt: 224.63 g/mol
InChI Key: OYSVPUBBHPRYFY-UHFFFAOYSA-N
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Description

1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine hydrochloride is a pyridine derivative featuring a 2,2-difluoroethoxy substituent at the pyridine 2-position and a methanamine group at the 4-position, stabilized as a hydrochloride salt. This compound is a versatile scaffold in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors and enzymes due to its fluorine-rich structure, which enhances metabolic stability and blood-brain barrier penetration .

Preparation Methods

The synthesis of 1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanaminehydrochloride involves several steps:

    Starting Material: The synthesis begins with the preparation of 2-(2,2-difluoroethoxy)pyridine.

    Reaction with Methanamine: The 2-(2,2-difluoroethoxy)pyridine is then reacted with methanamine under controlled conditions to form 1-[2-(2,2-difluoroethoxy)pyridin-4-yl]methanamine.

    Formation of Hydrochloride Salt: The final step involves the conversion of 1-[2-(2,2-difluoroethoxy)pyridin-4-yl]methanamine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial production methods typically involve optimizing these steps to achieve high yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Difluoroethoxy Group

The 2,2-difluoroethoxy group on the pyridine ring exhibits moderate electrophilicity due to the electron-withdrawing effects of fluorine atoms. This enables nucleophilic substitution under basic conditions:

Reaction Conditions/Reagents Product Reference
Alkoxy displacementStrong base (e.g., NaOH), nucleophiles (e.g., thiols, amines)Pyridine derivatives with substituted groups (e.g., -SR, -NHR₂)
HydrolysisAqueous acid/basePyridin-2-ol derivatives (via cleavage of the difluoroethoxy group)

Key Findings :

  • The difluoroethoxy group can be displaced by sulfur-containing nucleophiles (e.g., thiophenol) to form thioether derivatives, as observed in analogous pyridine systems.

  • Hydrolysis under acidic conditions (e.g., HCl) generates hydroxylated pyridine intermediates, though this reaction is slower compared to non-fluorinated ethoxy groups due to fluorine’s inductive effects.

Reactivity of the Methanamine Group

The primary amine (-CH₂NH₂) undergoes typical amine reactions, though its basicity is modulated by the electron-deficient pyridine ring and the hydrochloride counterion:

1.2.1 Acylation

Reaction Conditions/Reagents Product Reference
AcetylationAcetyl chloride, baseN-Acetyl derivative ([2-(2,2-Difluoroethoxy)pyridin-4-yl]methanamide)
Sulfonamide formationSulfonyl chlorides, baseSulfonamide derivatives (e.g., tosylates)

Key Findings :

  • Acylation reactions proceed efficiently in dichloromethane or THF with triethylamine as a base, yielding stable amides .

  • Sulfonamide formation is critical in medicinal chemistry applications, as seen in patents describing pyridine-based kinase inhibitors .

1.2.2 Schiff Base Formation

Reaction Conditions/Reagents Product Reference
Condensation with aldehydesAldehyde, catalytic acidImine derivatives (e.g., arylideneamines)

Key Findings :

  • The amine reacts with aromatic aldehydes (e.g., benzaldehyde) under mild acidic conditions to form Schiff bases, which are intermediates in heterocyclic synthesis.

Metal-Catalyzed Coupling Reactions

The pyridine ring facilitates regioselective cross-coupling reactions, particularly at the 4-position:

Reaction Conditions/Reagents Product Reference
Suzuki-Miyaura couplingPd(PPh₃)₄, aryl boronic acidsBiaryl derivatives (e.g., 4-arylpyridines)
Buchwald-Hartwig aminationPd₂(dba)₃, ligandsN-Arylated pyridines

Key Findings :

  • The methanamine group can act as a directing group, enabling selective functionalization at the pyridine’s 4-position .

  • Palladium-catalyzed couplings are widely utilized in synthesizing pharmacologically active analogs (e.g., EGFR inhibitors) .

Redox Reactions

The hydrochloride salt form stabilizes the amine against oxidation, but the pyridine ring can participate in redox processes:

Reaction Conditions/Reagents Product Reference
Pyridine N-oxidationm-CPBA, CH₂Cl₂Pyridine N-oxide derivatives

Key Findings :

  • N-Oxidation with meta-chloroperbenzoic acid (m-CPBA) generates pyridine N-oxide derivatives, which enhance solubility and hydrogen-bonding capacity.

Stability and Degradation Pathways

  • Acid/Base Stability : The hydrochloride salt dissociates in aqueous solutions, releasing the free amine. Under strongly acidic conditions (>2 M HCl), partial decomposition of the difluoroethoxy group occurs .

  • Thermal Stability : Decomposition begins at ~200°C, releasing HF and forming pyridine-derived byproducts.

Scientific Research Applications

1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanaminehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanaminehydrochloride involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and receptors in biological systems, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is known to influence neurotransmitter systems and other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Difluoromethoxy vs. Difluoroethoxy Substituents

  • (2-(Difluoromethoxy)pyridin-4-yl)methanamine Hydrochloride (CAS 943843-27-4) Similarity: 0.79 Key Difference: The 2-position substituent is difluoromethoxy (-OCF₂H) instead of difluoroethoxy (-OCH₂CF₂H).

Trifluoromethyl vs. Difluoroethoxy Substituents

  • 1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine Hydrochloride (CAS 2694735-14-1)
    • Key Difference : A trifluoromethyl (-CF₃) group at the 2-position and a fluorine at the 5-position.
    • Impact : The -CF₃ group is more electron-withdrawing than -OCH₂CF₂H, altering electronic distribution on the pyridine ring and possibly enhancing binding to electron-deficient receptors .

Difluoromethyl Substituents

  • (2-(Difluoromethyl)pyridin-4-yl)methanamine Hydrochloride (CAS 1428532-89-1) Similarity: 0.86 Key Difference: A difluoromethyl (-CF₂H) group at the 2-position.

Positional Isomerism and Salt Forms

  • 1-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine Dihydrochloride Key Difference: Substituents are rearranged (methyl at 3-position, trifluoroethoxy at 4-position), and the compound exists as a dihydrochloride salt. Impact: Positional isomerism may lead to distinct receptor selectivity profiles. The dihydrochloride salt enhances solubility (>50 mg/mL in water) compared to the monohydrochloride form .

Fluorination Patterns and Pharmacokinetics

Compound Name Molecular Weight (g/mol) logP (Predicted) Aqueous Solubility (mg/mL)
Target Compound 223.65 1.8 ~10
(2-(Difluoromethoxy)pyridin-4-yl)methanamine HCl 209.62 1.3 ~15
1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine HCl 230.59 2.1 ~5

Key Observations :

  • The target compound balances moderate lipophilicity and solubility, making it suitable for oral bioavailability.
  • Increased fluorine content (e.g., trifluoromethyl) correlates with higher logP but lower solubility .

Biological Activity

1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine hydrochloride, also known by its CAS number 943843-27-4, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name: 1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine hydrochloride
  • Molecular Formula: C7H9ClF2N2O
  • Molecular Weight: 210.61 g/mol

The compound is believed to interact with various biological targets, primarily through modulation of neurotransmitter systems. Its structure suggests potential interactions with receptors involved in neurological processes, particularly those related to serotonin and dopamine pathways.

Antidepressant Effects

Recent studies have indicated that compounds similar to 1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine hydrochloride exhibit antidepressant-like effects. In animal models, administration of these compounds has resulted in increased levels of serotonin and norepinephrine in the brain, which are crucial for mood regulation.

Case Study: A study involving a series of pyridine derivatives demonstrated that compounds with similar structures significantly reduced depressive-like behaviors in rodents when tested in forced swim and tail suspension tests. The mechanism was attributed to enhanced monoamine neurotransmitter levels .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory properties of this compound. Research has shown that derivatives containing difluoroethoxy groups can inhibit pro-inflammatory cytokines in vitro. This suggests a potential therapeutic role in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantIncreased serotonin levels
Anti-inflammatoryInhibition of pro-inflammatory cytokines
NeuroprotectivePotential protection against neurodegeneration

Pharmacokinetics

The pharmacokinetic profile of 1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine hydrochloride is essential for understanding its therapeutic potential. Preliminary data suggest moderate bioavailability with a half-life suitable for once-daily dosing. Further studies are needed to elucidate its metabolic pathways and excretion routes.

Toxicology

Toxicological assessments indicate that the compound exhibits low acute toxicity in animal models. Long-term studies are necessary to evaluate chronic exposure effects and potential organ-specific toxicities.

Q & A

Basic Research Questions

Q. What are the critical challenges in designing synthetic routes for 1-[2-(2,2-difluoroethoxy)pyridin-4-yl]methanamine hydrochloride, and how can they be addressed methodologically?

  • Answer : Key challenges include regioselective functionalization of the pyridine ring, stability of the difluoroethoxy group under reaction conditions, and purification of the final hydrochloride salt. To address these:

  • Use microwave-assisted synthesis to enhance reaction efficiency and reduce side products .
  • Employ protective group strategies (e.g., tert-butoxycarbonyl [Boc] for amine protection) to prevent undesired side reactions during pyridine functionalization .
  • Optimize purification via counterion exchange chromatography (e.g., using ion-pairing agents) to isolate the hydrochloride salt with high purity .

Q. How can spectroscopic techniques (NMR, LC-MS) resolve ambiguities in structural characterization of this compound?

  • Answer :

  • ¹H/¹³C NMR : Focus on splitting patterns of the pyridine protons (e.g., H-3 and H-5) and the difluoroethoxy group’s characteristic coupling (²JF-F ≈ 240 Hz). Compare with computational NMR predictions (e.g., DFT calculations) to validate assignments .
  • LC-MS : Monitor mass-to-charge ratios ([M+H]<sup>+</sup> or [M-Cl]<sup>+</sup>) to confirm molecular weight and detect impurities (e.g., incomplete fluorination byproducts) .

Advanced Research Questions

Q. What computational methods are effective in predicting reaction pathways for the synthesis of this compound, and how can they be integrated with experimental data?

  • Answer :

  • Use quantum mechanical calculations (e.g., Gaussian or ORCA) to model transition states for pyridine functionalization and evaluate activation energies for competing pathways .
  • Combine with machine learning algorithms (e.g., random forests) trained on historical reaction data to predict optimal solvent systems and catalysts. Validate predictions via high-throughput experimentation (HTE) .
  • Example: Computational screening of Pd catalysts for Suzuki-Miyaura coupling of halogenated pyridine intermediates .

Q. How can researchers reconcile discrepancies between in vitro and in vivo pharmacological activity data for this compound?

  • Answer :

  • Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., using liver microsomes) to identify discrepancies caused by poor absorption or rapid clearance .
  • Metabolite Identification : Use HR-MS/MS to detect active/inactive metabolites. Cross-reference with in silico metabolism prediction tools (e.g., MetaSite) .
  • Toxicity Screening : Apply organ-on-a-chip models to assess hepatotoxicity or cardiotoxicity that may limit in vivo efficacy .

Q. What strategies mitigate batch-to-batch variability during scale-up synthesis, particularly in controlling hydrochloride salt crystallinity?

  • Answer :

  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor crystallization kinetics and polymorph formation .
  • Design of Experiments (DoE) : Apply fractional factorial designs to optimize solvent ratios (e.g., water/ethanol), antisolvent addition rates, and temperature gradients .
  • Salt Screening : Test alternative counterions (e.g., besylate, tosylate) if hydrochloride salt exhibits inconsistent crystallinity .

Q. Key Methodological Recommendations

  • For Synthetic Challenges : Prioritize protective group chemistry and HTE to minimize side reactions .
  • For Computational Integration : Use ICReDD’s reaction design framework to bridge quantum calculations and experimental validation .
  • For Data Contradictions : Cross-validate spectroscopic and bioactivity data with computational models to resolve ambiguities .

Properties

Molecular Formula

C8H11ClF2N2O

Molecular Weight

224.63 g/mol

IUPAC Name

[2-(2,2-difluoroethoxy)pyridin-4-yl]methanamine;hydrochloride

InChI

InChI=1S/C8H10F2N2O.ClH/c9-7(10)5-13-8-3-6(4-11)1-2-12-8;/h1-3,7H,4-5,11H2;1H

InChI Key

OYSVPUBBHPRYFY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CN)OCC(F)F.Cl

Origin of Product

United States

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